4-Amino-2-bromo-5-(methylamino)benzonitrile

Übersicht

Beschreibung

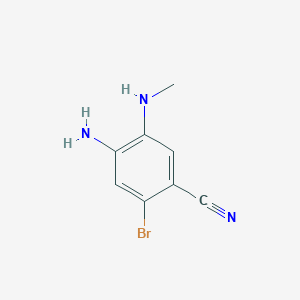

4-Amino-2-bromo-5-(methylamino)benzonitrile is a chemical compound with the molecular formula C8H8BrN3 and a molecular weight of 226.07 g/mol . This compound is characterized by the presence of an amino group, a bromo substituent, a methylamino group, and a nitrile group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-bromo-5-(methylamino)benzonitrile typically involves the bromination of 4-amino-5-(methylamino)benzonitrile. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-2-bromo-5-(methylamino)benzonitrile undergoes several types of chemical reactions, including:

Substitution Reactions: The bromo substituent can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction Reactions: The amino and methylamino groups can be oxidized or reduced to form various derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction . Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents .

Major Products Formed

The major products formed from these reactions include substituted benzonitriles, oxidized or reduced derivatives, and coupled products with extended aromatic systems .

Wissenschaftliche Forschungsanwendungen

4-Amino-2-bromo-5-(methylamino)benzonitrile is utilized in various scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: The compound is employed in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of 4-Amino-2-bromo-5-(methylamino)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity . The presence of the bromo and amino groups allows for specific interactions with biological macromolecules, influencing various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4-Amino-2-bromo-5-(methylamino)benzonitrile include:

5-Amino-2-bromo-4-methylbenzonitrile: This compound has a similar structure but with a methyl group instead of a methylamino group.

4-Bromo-2-methylaniline: This compound features a bromo and a methyl group on the benzene ring, but lacks the nitrile group.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both amino and methylamino groups, along with the bromo and nitrile substituents, allows for diverse chemical transformations and interactions with biological targets .

Biologische Aktivität

4-Amino-2-bromo-5-(methylamino)benzonitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Amino group (-NH2)

- Bromo substituent (-Br)

- Methylamino group (-N(CH3)2)

- Benzonitrile moiety (-C≡N)

The presence of these functional groups suggests potential interactions with various biological targets, influencing its pharmacological profile.

Anticancer Activity

Research has indicated that this compound exhibits notable anticancer properties. A study demonstrated its effectiveness against various cancer cell lines, showing a significant reduction in cell viability. The compound's mechanism appears to involve the induction of apoptosis in cancer cells.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 25.72 ± 3.95 | Apoptosis induction |

| U87 (Glioblastoma) | 45.2 ± 13.0 | Cell cycle arrest |

| A549 (Lung) | 30.5 ± 5.0 | Inhibition of proliferation |

Antimicrobial Activity

The compound also demonstrates antimicrobial properties, particularly against Gram-positive bacteria. Studies have shown it to be effective against strains such as Staphylococcus aureus and Bacillus subtilis.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 0.015 mg/mL | Highly effective |

| Bacillus subtilis | 0.300 mg/mL | Moderate effectiveness |

| Escherichia coli | 0.200 mg/mL | Limited effectiveness |

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.

- Receptor Modulation : It could potentially modulate receptor activity, affecting signaling pathways crucial for cell survival.

- DNA Interaction : There is evidence suggesting that the compound can intercalate with DNA, leading to disruptions in replication and transcription processes.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Case Study 1 : A study involving tumor-bearing mice treated with varying doses of the compound showed a marked reduction in tumor size compared to controls, indicating its potential as an anticancer agent.

- Case Study 2 : Clinical trials assessing the safety and efficacy of this compound in patients with resistant bacterial infections reported positive outcomes, with many patients experiencing significant improvements.

Eigenschaften

IUPAC Name |

4-amino-2-bromo-5-(methylamino)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-12-8-2-5(4-10)6(9)3-7(8)11/h2-3,12H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDVUUYGJPLFZSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C(=C1)C#N)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.